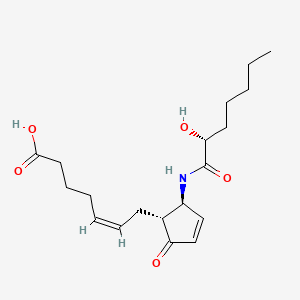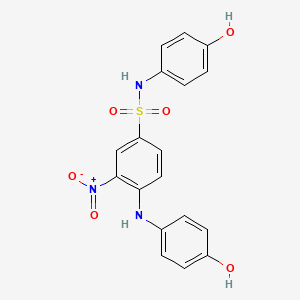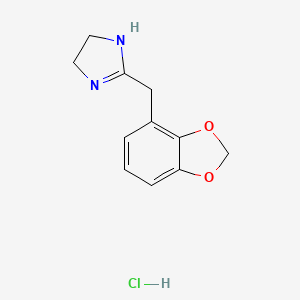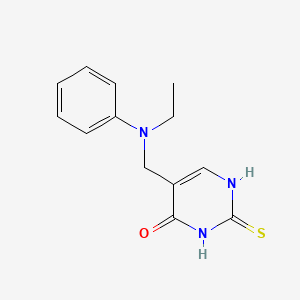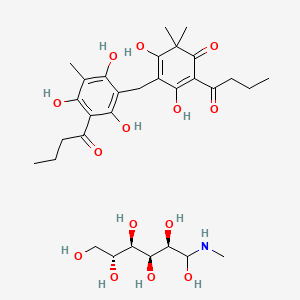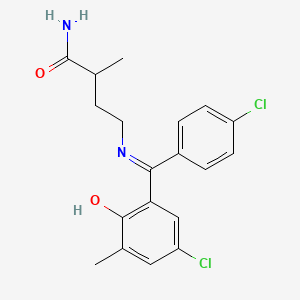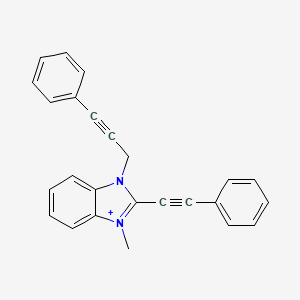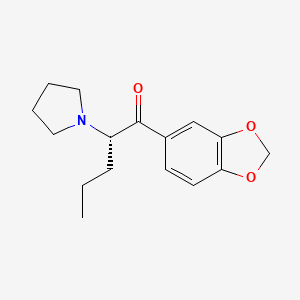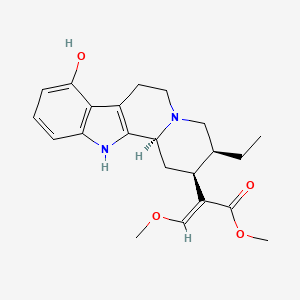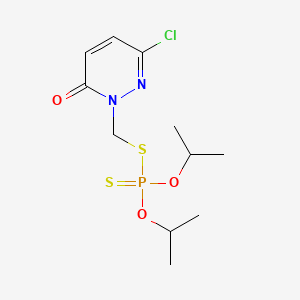
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone is a complex organophosphorus compound. This compound is known for its unique chemical structure, which combines elements of phosphorodithioic acid and pyridazinone. It is primarily used in various chemical and industrial applications due to its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone typically involves the following steps:
Preparation of Phosphorodithioic Acid, O,O-diisopropyl Ester: This is achieved by reacting phosphorus pentasulfide with isopropyl alcohol under controlled conditions.
Synthesis of 6-Chloro-2-(mercaptomethyl)-3(2H)-pyridazinone: This compound is synthesized by chlorinating 2-(mercaptomethyl)-3(2H)-pyridazinone.
Esterification Reaction: The final step involves the esterification of phosphorodithioic acid, O,O-diisopropyl ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale reactors: for the esterification process.
Continuous monitoring: of reaction parameters such as temperature, pressure, and pH.
Purification steps: to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation reactions.
Thiols: Formed during reduction reactions.
Substituted Pyridazinones: Formed during nucleophilic substitution reactions.
科学的研究の応用
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pesticides, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may interfere with cellular signaling pathways, leading to various biological effects.
Reactive Intermediates: The compound can form reactive intermediates that interact with cellular components.
類似化合物との比較
Phosphorodithioic acid, O,O-diisopropyl ester, S-ester with 6-chloro-2-(mercaptomethyl)-3(2H)-pyridazinone can be compared with other similar compounds, such as:
Phosphorodithioic Acid Esters: These compounds share similar ester functional groups but differ in their substituents.
Pyridazinone Derivatives: These compounds have similar pyridazinone cores but differ in their side chains and functional groups.
Uniqueness
Combination of Functional Groups: The unique combination of phosphorodithioic acid and pyridazinone moieties sets this compound apart from others.
Reactivity and Stability: Its specific reactivity and stability make it valuable for various applications.
List of Similar Compounds
- Phosphorodithioic acid, O,O-diethyl ester
- 6-Chloro-3(2H)-pyridazinone
- 2-(Mercaptomethyl)-3(2H)-pyridazinone
特性
CAS番号 |
51356-17-3 |
|---|---|
分子式 |
C11H18ClN2O3PS2 |
分子量 |
356.8 g/mol |
IUPAC名 |
6-chloro-2-[di(propan-2-yloxy)phosphinothioylsulfanylmethyl]pyridazin-3-one |
InChI |
InChI=1S/C11H18ClN2O3PS2/c1-8(2)16-18(19,17-9(3)4)20-7-14-11(15)6-5-10(12)13-14/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
LRGQAAOEEHNMKX-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=S)(OC(C)C)SCN1C(=O)C=CC(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


